Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15N3O5 and its molecular weight is 305.29 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, commonly referred to as a derivative of the Biginelli reaction products, exhibits a diverse range of biological activities. This compound is part of a broader class of tetrahydropyrimidines that have garnered attention for their potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory properties.
- Molecular Formula : C14H15N3O5
- Molecular Weight : 305.29 g/mol
- Melting Point : 226-228 °C
- Boiling Point : 444.3 °C (predicted)
- Density : 1.302 g/cm³ (predicted)
- pKa : 10.86 (predicted)
These properties indicate a stable compound that can be synthesized and characterized for further biological evaluations.
Antiviral Activity
Research indicates that compounds within the tetrahydropyrimidine class, including this compound, demonstrate significant antiviral activity. For instance, derivatives have been shown to inhibit viral replication in vitro by interfering with viral entry or replication processes .
Antibacterial Effects
The antibacterial potential of this compound has been explored through various studies. In vitro tests against standard bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Properties
This compound has also been reported to exhibit anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
-
Antiviral Screening :
A study published in Pharmaceutical Research evaluated the antiviral activity of various tetrahydropyrimidine derivatives against herpes simplex virus (HSV). The results indicated that certain modifications on the pyrimidine ring enhanced antiviral potency significantly . -
Antibacterial Evaluation :
In another study assessing the antibacterial efficacy of ethyl 6-methyl derivatives against E. coli, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide-induced inflammation model in mice. This points towards its utility in managing chronic inflammatory conditions .
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-13(18)11-8(2)15-14(19)16-12(11)9-4-6-10(7-5-9)17(20)21/h4-7,12H,3H2,1-2H3,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFKZZEYGSZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345259 | |
Record name | ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161374-08-9 | |
Record name | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161374-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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